molecular formula C15H20O3 B11074991 Ethyl 1-(4-methoxyphenyl)cyclopentanecarboxylate

Ethyl 1-(4-methoxyphenyl)cyclopentanecarboxylate

Cat. No.: B11074991
M. Wt: 248.32 g/mol
InChI Key: LOTRPECTBHDMJU-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)cyclopentanecarboxylate is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclopentanecarboxylic acid, where the cyclopentane ring is substituted with an ethyl ester group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxyphenyl)cyclopentanecarboxylate typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Cyclopentanecarboxylic acid+EthanolAcid CatalystEthyl cyclopentanecarboxylate+Water\text{Cyclopentanecarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl cyclopentanecarboxylate} + \text{Water} Cyclopentanecarboxylic acid+EthanolAcid Catalyst​Ethyl cyclopentanecarboxylate+Water

For the specific compound, the 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclopentanecarboxylic acid is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)cyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-(4-methoxyphenyl)cyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxyphenyl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-18-14(16)15(10-4-5-11-15)12-6-8-13(17-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTRPECTBHDMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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